

CCT137690 Versus Other Pan-Aurora Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: CCT 137690

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This guide provides a comprehensive comparison of the pan-Aurora kinase inhibitor CCT137690 with other notable inhibitors in its class, including Alisertib (MLN8237), Barasertib (AZD1152-HQPA), Danusertib (PHA-739358), and Tozasertib (VX-680). The information is presented to assist in the evaluation and selection of these agents for research and development purposes.

Introduction to Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is associated with various cancers, making them attractive targets for anticancer therapies. Pan-Aurora kinase inhibitors are compounds that target multiple members of this kinase family, leading to mitotic arrest, apoptosis, and inhibition of tumor growth.

Comparative Analysis of Pan-Aurora Kinase Inhibitors

CCT137690 is a potent, orally bioavailable pan-Aurora kinase inhibitor.^{[1][2]} This section compares its biochemical potency and cellular activity with other well-characterized pan-Aurora kinase inhibitors.

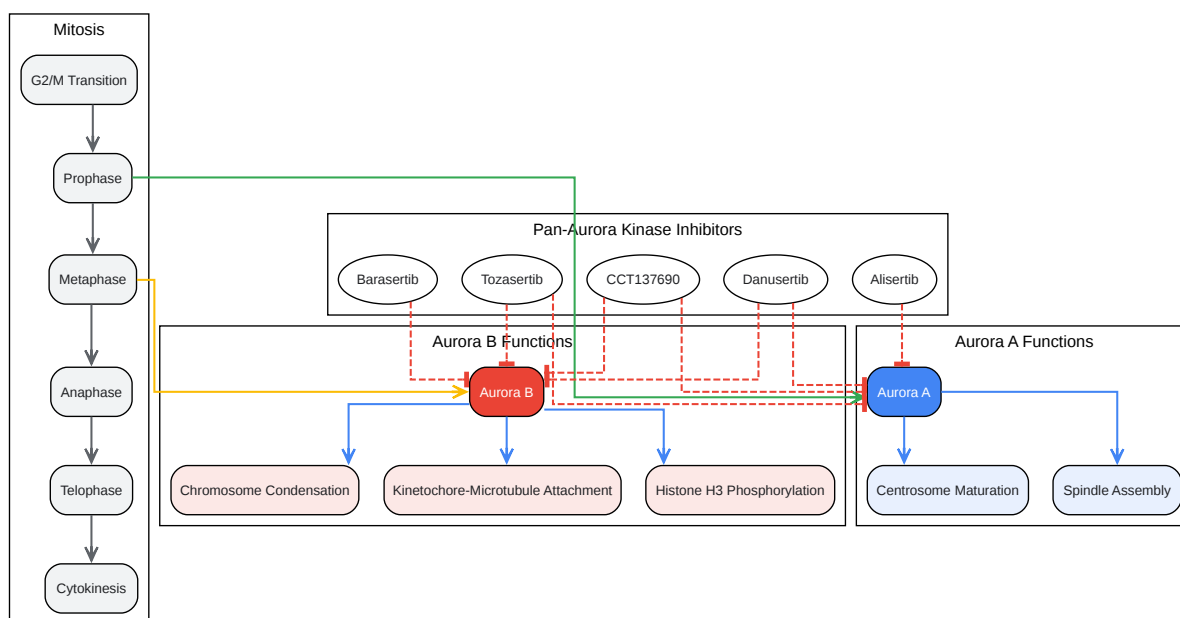
Biochemical Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values of CCT137690 and other inhibitors against Aurora kinases A, B, and C.

Inhibitor	Aurora A IC50 (nM)	Aurora B IC50 (nM)	Aurora C IC50 (nM)	Other Notable Targets (IC50/Ki in nM)
CCT137690	15[3][4]	25[3][4]	19[3][4]	FLT3 (<0.5-2.5) [1][3]
Alisertib (MLN8237)	1.2[5][6]	396.5[5][7]	-	-
Barasertib (AZD1152-HQPA)	1369 (Ki)[8]	0.37[9][10][11]	17.0 (Ki)[8]	-
Danuseritib (PHA-739358)	13[12][13][14]	79[12][13][14]	61[12][13][14]	Abl (25), FGFR1 (47), Ret (31), TrkA (31)[12][14]
Tozasertib (VX-680)	0.6 (Ki)[15]	18 (Ki)[15]	4.6 (Ki)[15]	BCR-ABL (30, Ki), FLT3 (30, Ki)

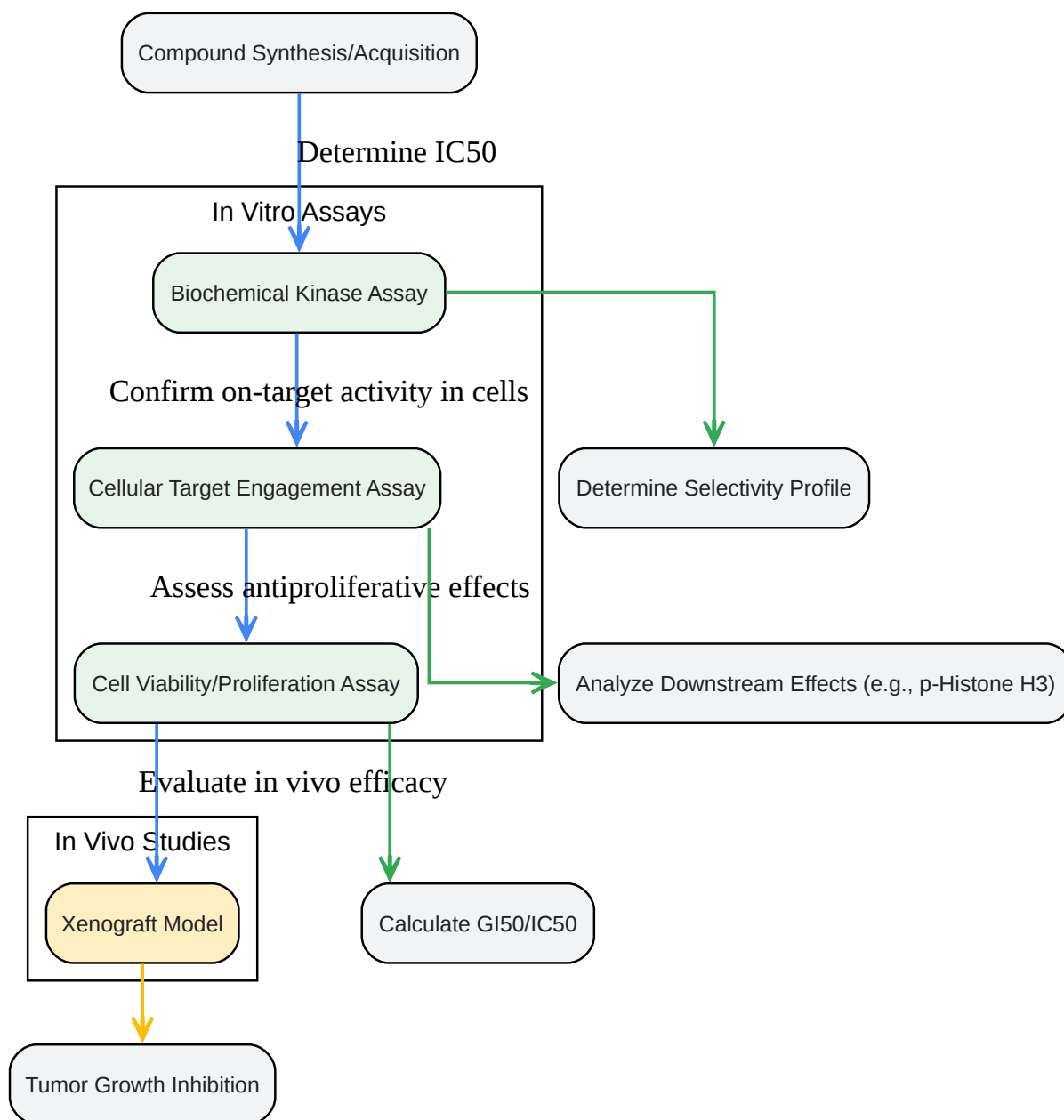
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow.



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Caption: Simplified Aurora A and B signaling pathways during mitosis.



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Caption: General experimental workflow for evaluating Aurora kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Aurora kinase inhibitors are provided below.

Biochemical Kinase Assay (Luminescence-Based)

This assay measures the direct inhibition of purified Aurora kinase enzymes by quantifying the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human Aurora A, B, or C kinase
- Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
- Substrate (e.g., Kemptide for Aurora A/B)
- ATP
- Test inhibitor compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.
- Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 µL of a solution containing the Aurora kinase enzyme to each well.
- Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.

Cellular Target Engagement Assay (Western Blot for Phospho-Histone H3)

This assay determines the ability of an inhibitor to block the activity of Aurora B kinase within cells by measuring the phosphorylation of its substrate, histone H3 at Serine 10.

Materials:

- Cancer cell line (e.g., HeLa, HCT116)
- Cell culture medium and supplements
- Test inhibitor compounds
- Nocodazole (to enrich for mitotic cells)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with nocodazole for 16-24 hours to synchronize them in mitosis.
- Add serial dilutions of the test inhibitor to the cells and incubate for a further 2 hours.
- Harvest the cells and prepare cell lysates using lysis buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
- Quantify the band intensities to determine the dose-dependent inhibition of histone H3 phosphorylation.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Materials:

- Cancer cell line
- Cell culture medium and supplements
- Test inhibitor compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treat the cells with serial dilutions of the test inhibitor and incubate for 72 hours.
- Add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Carefully remove the medium from the wells.
- Add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.
- Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

CCT137690 is a potent pan-Aurora kinase inhibitor with low nanomolar IC50 values against Aurora A, B, and C. Its potency is comparable to other pan-inhibitors like Danusertib and Tozasertib. While Alisertib shows strong selectivity for Aurora A and Barasertib for Aurora B, CCT137690's pan-inhibitory profile may offer advantages in certain cancer contexts where multiple Aurora kinases are overexpressed. The provided experimental protocols offer a framework for the preclinical evaluation of these and other Aurora kinase inhibitors. The choice of inhibitor for a particular research application will depend on the specific Aurora kinase isoform of interest and the desired selectivity profile.

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